molecular formula C11H13IO2 B125303 Tert-butyl 4-iodobenzoate CAS No. 120363-13-5

Tert-butyl 4-iodobenzoate

Cat. No. B125303
Key on ui cas rn: 120363-13-5
M. Wt: 304.12 g/mol
InChI Key: QHHNHUWOOFETNQ-UHFFFAOYSA-N
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Patent
US08933021B2

Procedure details

4-Iodobenzoic acid (10 g, 40.3 mmol) was dissolved in dry toluene (100 ml, dried over mol. sieves). The solution was heated to 70° C. under a flow of nitrogen. A solution of N,N′-dimethylformamide di-tert-butyl acetal (24.6 g, 121 mmol) in toluene (25 mL) was added over ca. 30 min. The reaction was mixed for 16 h. At some point the heating unit failed, so the reaction cooled from 70° C. to rt. The solution was heated to 70° C. for and mixed for 5 h. The sample was concentrated under vacuum, and AcOEt (400 ml) was added. The solution was then washed with 1:1 sat. NaHCO3/water (150 ml), and sat. NaHCO3, water and sat. NaCl (75 mL each). The organic phase was dried (MgSO4) and concentrated under vacuum to yield light brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-dimethylformamide di-tert-butyl acetal
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[C:5]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([I:1])=[CH:3][CH:4]=1)([CH3:9])([CH3:6])[CH3:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=CC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
N,N′-dimethylformamide di-tert-butyl acetal
Quantity
24.6 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was mixed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled from 70° C. to rt
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 70° C. for and
ADDITION
Type
ADDITION
Details
mixed for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The sample was concentrated under vacuum, and AcOEt (400 ml)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The solution was then washed with 1:1 sat. NaHCO3/water (150 ml), and sat. NaHCO3, water and sat. NaCl (75 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield light brown oil

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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